Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate
Description
Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methoxyphenyl group and at position 2 with an ethoxycarbonyl moiety. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2-methoxyphenyl substituent introduces electron-donating effects, which may influence the compound’s reactivity and biological interactions.
Properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-3-17-12(15)11-14-13-10(18-11)8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHUISWTZRXQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis
The synthesis of Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common synthetic route includes the reaction of 2-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. Solvents like dichloromethane or acetone can be used to enhance solubility and reaction rates.
Reaction
To prepare ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, Lawesson's reagent is added to a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in tetrahydrofuran (THF). The mixture is stirred at 75°C for 3 hours. The mixture is then diluted with ethyl acetate and decolorizing charcoal is added. After stirring at 18°C for 16 hours, the mixture is filtered, and the filtrate is concentrated under vacuum. The residue is purified using column chromatography to yield ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate.
- Lawesson's reagent in tetrahydrofuran
- Temperature: 75°C
- Duration: 3 hours
- Yield: 28%
Alternative Method
A method for preparing 2-amino-5-substituted-1,3,4-thiadiazole involves adding thiosemicarbazide, carboxylic acid, and phosphorus pentachloride to a dry reaction vessel. The mixture is ground at room temperature until the raw materials fully react and then left to stand to obtain a crude product. An alkaline solution is added to the crude product until the pH of the mixture reaches 8-8.2, followed by filtration, drying, and recrystallization of the filter cake to yield the desired 2-amino-5-aryl-1,3,4-thiadiazole.
- Reactants: thiosemicarbazide, carboxylic acid, and phosphorus pentachloride
- Temperature: Room temperature
- pH: 8-8.2
Spectral Analysis
Spectral analysis techniques, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), are crucial for elucidating the molecular structure and functional groups of this compound. These methods provide insights into the compound's molecular interactions and potential biological activities.
Data Table
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Cytotoxic Properties
Numerous studies have highlighted the cytotoxic effects of thiadiazole derivatives, including Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10.0 μg/mL .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and the induction of apoptosis in cancer cells. Docking studies suggest that these compounds can form hydrogen bonds and π-cation interactions with tubulin, disrupting microtubule formation and leading to cell cycle arrest .
Antimicrobial Properties
Antibacterial and Antifungal Activities
this compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that thiadiazole derivatives possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 25 μg/mL .
Efficacy Against Fungal Strains
In addition to antibacterial effects, these compounds also exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of specific substituents on the phenyl ring enhances the antimicrobial efficacy of these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Research indicates that modifications on the phenyl ring significantly influence the anticancer and antimicrobial activities of these compounds. For example:
| Substituent | Activity Type | IC50/MIC Values |
|---|---|---|
| 4-Methoxy | Anticancer | IC50 = 19.5 μM (SK-OV-3) |
| Chlorinated | Antibacterial | MIC = 25 μg/mL (S. aureus) |
| Fluorinated | Antifungal | MIC = 32 μg/mL (A. niger) |
This table summarizes key findings from various studies that demonstrate how different substituents affect the biological activity of thiadiazole derivatives .
Other Therapeutic Applications
Aside from anticancer and antimicrobial activities, thiadiazole derivatives have been explored for other therapeutic potentials:
- Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Antiviral Activity : Preliminary research indicates potential antiviral properties against certain viruses, although more studies are needed to confirm these effects.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in compound 64) enhance stability and pharmacological targeting (e.g., kinase inhibition), while electron-donating groups (e.g., methoxy in the target compound) may improve solubility .
- Synthetic Complexity : Derivatives with fused heterocycles (e.g., compound 9b) require multi-step reactions, whereas simpler analogs (e.g., ethyl 5-methyl derivatives) are synthesized via straightforward esterification .
Pharmacological Activity Comparisons
- Anticancer Activity: Compound 91 (ethyl 5-((3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) exhibits potent cytotoxicity against breast cancer cells (MDA-MB-231) with IC₅₀ values lower than cisplatin, attributed to the synergistic effects of the triazole and thiadiazole moieties . In contrast, simpler derivatives like ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate show moderate activity, emphasizing the importance of aromatic and electron-withdrawing substituents .
Physicochemical Properties
- Melting Points: Bulky substituents (e.g., phenylhydrazono groups in compound 11a) increase melting points (271–273°C), whereas aliphatic chains (e.g., methyl in compound 11d) lower them (171–173°C) .
- Lipophilicity: Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate has a LogP of 1.02, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Derivatives with polar groups (e.g., cyanoimino in compound from ) may exhibit higher solubility but reduced membrane permeability.
Biological Activity
Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer effects, supported by data tables and research findings.
Overview of the Compound
This compound belongs to the thiadiazole class of compounds, which are known for their pharmacological potential. The structure includes a thiadiazole ring and an ethyl ester group, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.58 µM |
| Escherichia coli | 4.12 µM |
| Candida albicans | 5.00 µM |
Studies have shown that the compound's effectiveness varies across different strains, suggesting a potential for developing new antimicrobial agents based on its structure .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. The results indicate that it can inhibit the growth of pathogenic fungi effectively.
Table 2: Antifungal Activity
| Fungal Strain | MIC (µM) |
|---|---|
| Aspergillus niger | 4.50 |
| Candida tropicalis | 6.00 |
These findings highlight the compound's potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. The compound demonstrates cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.00 |
| HCT116 (colon cancer) | 3.29 |
| A549 (lung cancer) | 0.52 |
In comparative studies, the compound showed IC50 values that indicate potent anticancer activity, comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. This interaction can lead to:
- Inhibition of cell proliferation : By disrupting cell cycle progression in cancer cells.
- Induction of apoptosis : Triggering programmed cell death pathways.
- Antioxidant activity : Reducing oxidative stress in cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Electron-donating groups at specific positions enhance anticancer and antioxidant activities.
- Electron-withdrawing groups can improve antimicrobial efficacy against certain pathogens .
Case Studies
Several studies have investigated the biological activities of derivatives related to this compound:
- D-16 Compound Study : This derivative exhibited significant anticancer potential with an IC50 value of 1 μM against MCF-7 cells and demonstrated strong antioxidant activity (IC50 = 22.3 µM) compared to ascorbic acid .
- Thiadiazole Derivatives Review : A review highlighted various thiadiazole derivatives' ability to inhibit tumor growth across multiple cancer types, indicating a broader application for compounds in this class .
Q & A
Q. What are the key synthetic routes for Ethyl 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via a multi-step pathway involving Sandmeyer bromination and Suzuki–Miyaura coupling . The starting material, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS: 64837-53-2), undergoes diazotization with tert-butyl nitrite at room temperature, followed by bromination using CuBr₂ to yield the brominated intermediate (71% yield). Subsequent Suzuki coupling with 2-methoxyphenylboronic acid introduces the aryl group. Key optimizations include mild reaction temperatures (room temperature), gram-to-kilogram scalability, and avoiding hazardous thiation agents like Lawesson’s reagent .
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?
Structural confirmation relies on elemental analysis , ¹H/¹³C NMR , and mass spectrometry . For example, hydrazone intermediates (e.g., ethyl 5-hydrazono derivatives) are characterized by shifts in NMR spectra corresponding to the thiadiazole core and methoxyphenyl substituents. Alternative synthesis routes (e.g., condensation with triethylamine) further validate structural assignments through comparative spectral data .
Q. What safety precautions are critical when handling intermediates like ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate?
The amino precursor (CAS: 64837-53-2) is harmful via inhalation, skin contact, or ingestion . Proper PPE (gloves, goggles, fume hood) and protocols for spill containment are mandatory. First-aid measures include flushing eyes/skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How do reaction mechanisms differ between Sandmeyer bromination and alternative halogenation methods for thiadiazole derivatives?
Sandmeyer bromination proceeds via diazonium salt formation followed by CuBr₂-mediated radical substitution, avoiding harsh halogenation agents. In contrast, direct bromination of thiadiazoles often requires elevated temperatures or Br₂, which may degrade sensitive functional groups. The mild conditions of Sandmeyer reactions (room temperature, tert-butyl nitrite) improve selectivity for the 5-position of the thiadiazole ring .
Q. What factors contribute to yield discrepancies in Suzuki–Miyaura couplings for aryl-thiadiazole systems?
Yield variations (e.g., 71% vs. lower reported values) arise from catalyst loading , boronic acid purity , and solvent choice . For example, Schäfer et al. achieved high yields using Pd(PPh₃)₄ in aqueous DMF, while impurities in the boronic acid or moisture-sensitive catalysts can reduce efficiency. Steric hindrance from the 2-methoxy group may also slow coupling kinetics .
Q. How can computational methods aid in predicting the bioactivity of thiadiazole derivatives?
Molecular docking and DFT calculations model interactions with biological targets (e.g., kinase enzymes). For instance, derivatives with electron-withdrawing groups (e.g., nitro, halogens) show enhanced binding to cannabinoid receptors. Computational tools also guide synthetic prioritization by predicting solubility, logP, and metabolic stability .
Methodological Notes
- Contradiction Analysis : Discrepancies in bromination yields may stem from trace moisture in CuBr₂ or variations in diazonium salt stability. Reproducibility requires strict anhydrous conditions .
- Advanced Characterization : X-ray crystallography (e.g., SHELX-90) resolves ambiguities in regiochemistry for complex derivatives, though limited data exists for the 2-methoxyphenyl analog .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
